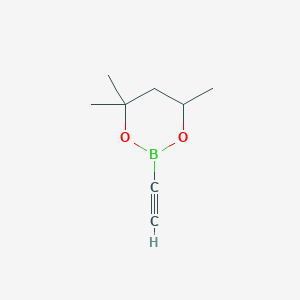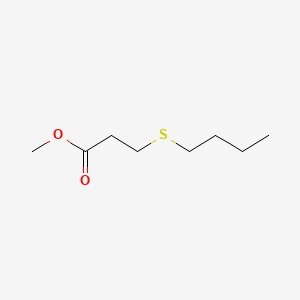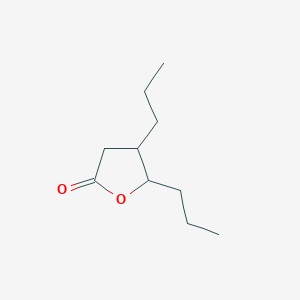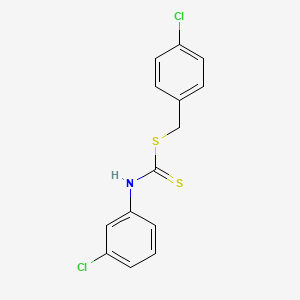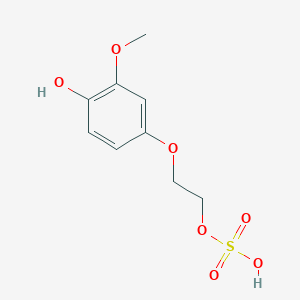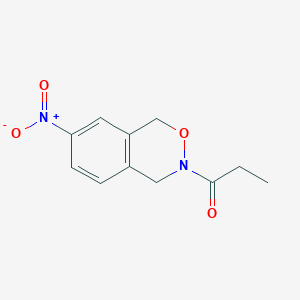
1H-2,3-Benzoxazine, 3,4-dihydro-7-nitro-3-propionyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-2,3-Benzoxazine, 3,4-dihydro-7-nitro-3-propionyl- is a heterocyclic compound that belongs to the benzoxazine family. These compounds are characterized by a benzene ring fused with an oxazine ring. The presence of a nitro group and a propionyl group in this compound makes it unique and potentially useful in various chemical and biological applications.
Méthodes De Préparation
The synthesis of 1H-2,3-Benzoxazine, 3,4-dihydro-7-nitro-3-propionyl- typically involves a multi-step process One common method is the reaction of an amine with formaldehyde and a phenol derivative under controlled conditions to form the oxazine ring
Synthetic Route:
Formation of Oxazine Ring: The reaction of an amine with formaldehyde and a phenol derivative.
Nitration: Introduction of the nitro group using nitrating agents such as nitric acid.
Acylation: Introduction of the propionyl group using acylating agents such as propionyl chloride.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
1H-2,3-Benzoxazine, 3,4-dihydro-7-nitro-3-propionyl- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The hydrogen atoms on the benzene ring can be substituted with other functional groups using electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic reagents such as halogens, nitrating agents.
Major Products:
- Amino derivatives from reduction of the nitro group.
- Various substituted benzoxazine derivatives from electrophilic substitution reactions.
Applications De Recherche Scientifique
1H-2,3-Benzoxazine, 3,4-dihydro-7-nitro-3-propionyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Used in the production of polymers and resins with specific properties.
Mécanisme D'action
The mechanism of action of 1H-2,3-Benzoxazine, 3,4-dihydro-7-nitro-3-propionyl- involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The oxazine ring can also participate in various chemical reactions, leading to the formation of active compounds.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate specific enzymes.
Receptors: It can bind to receptors and modulate their activity.
DNA/RNA: It can interact with nucleic acids, affecting gene expression.
Comparaison Avec Des Composés Similaires
1H-2,3-Benzoxazine, 3,4-dihydro-7-nitro-3-propionyl- can be compared with other benzoxazine derivatives:
3,4-Dihydro-1H-2,3-benzoxazine: Lacks the nitro and propionyl groups, making it less reactive.
3,4-Dihydro-3-methyl-1H-2,3-benzoxazine: Contains a methyl group instead of a nitro group, leading to different chemical properties.
3,4-Dihydro-2H-1,3-benzoxazine: Another derivative with different substituents, affecting its reactivity and applications.
Uniqueness: The presence of both nitro and propionyl groups in 1H-2,3-Benzoxazine, 3,4-dihydro-7-nitro-3-propionyl- makes it unique and potentially more versatile in chemical and biological applications compared to its analogs.
Propriétés
Numéro CAS |
21038-11-9 |
|---|---|
Formule moléculaire |
C11H12N2O4 |
Poids moléculaire |
236.22 g/mol |
Nom IUPAC |
1-(7-nitro-1,4-dihydro-2,3-benzoxazin-3-yl)propan-1-one |
InChI |
InChI=1S/C11H12N2O4/c1-2-11(14)12-6-8-3-4-10(13(15)16)5-9(8)7-17-12/h3-5H,2,6-7H2,1H3 |
Clé InChI |
PMMVHZSWDJDSQU-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)N1CC2=C(CO1)C=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


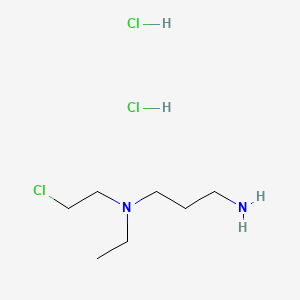


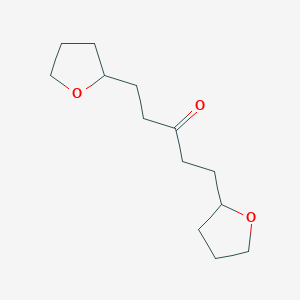
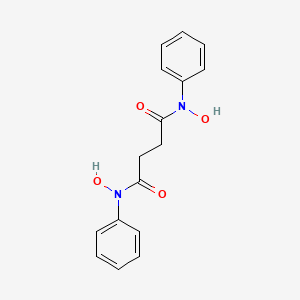
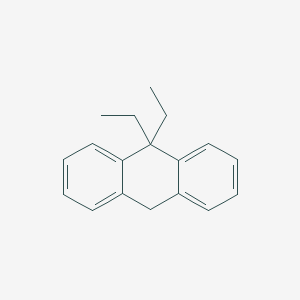
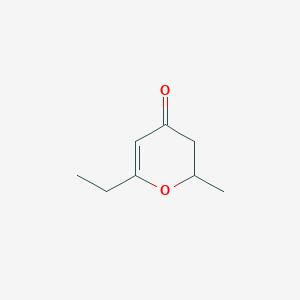
![3-[Bis(2-chloroethyl)amino]-4-methylbenzoyl chloride](/img/structure/B14719377.png)
